
3,3'-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol: is a complex organic compound characterized by the presence of two phenolic groups connected through a cyclopentylmethyl-bridged azanediyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves multi-step organic reactions. One common approach is the reaction of cyclopentylmethylamine with 2-bromoethanol to form an intermediate, which is then reacted with phenol derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is used as a ligand in coordination chemistry to form stable complexes with metals.
Biology
In biological research, this compound is investigated for its potential as an antioxidant due to the presence of phenolic groups. It is also studied for its interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to chelate metal ions is also of interest in developing metal-based drugs .
Industry
In the industrial sector, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is used as an intermediate in the synthesis of polymers and resins. Its antioxidant properties make it useful as a stabilizer in various industrial applications .
Mécanisme D'action
The mechanism of action of 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol involves its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The compound can also chelate metal ions, which may inhibit metal-catalyzed oxidative processes. These properties contribute to its antioxidant and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(Ethane-1,2-diyl)diphenol
- 4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene))bis(2-methoxyphenol)
- [Oxalylbis(azanediyl)]bis(ethane-2,1-diyl) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)]
Uniqueness
Compared to similar compounds, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C22H29NO2 |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
3-[2-[cyclopentylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C22H29NO2/c24-21-9-3-7-18(15-21)11-13-23(17-20-5-1-2-6-20)14-12-19-8-4-10-22(25)16-19/h3-4,7-10,15-16,20,24-25H,1-2,5-6,11-14,17H2 |
Clé InChI |
BGMYKCNSSRUILA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


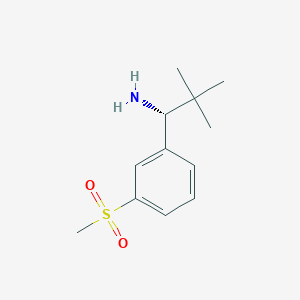

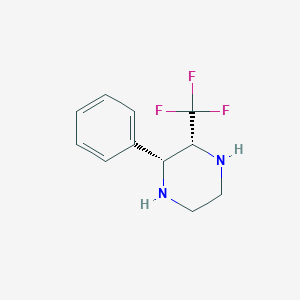
![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
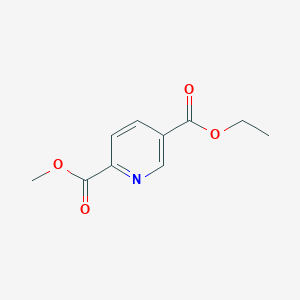
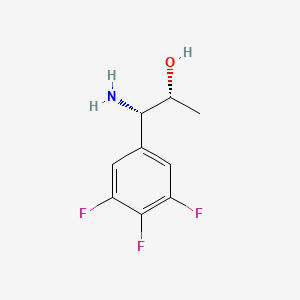
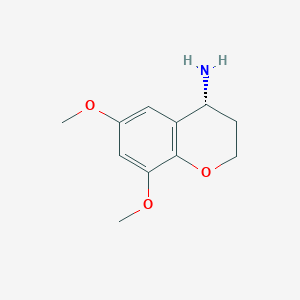

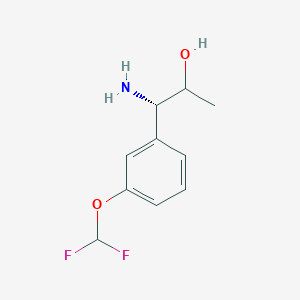
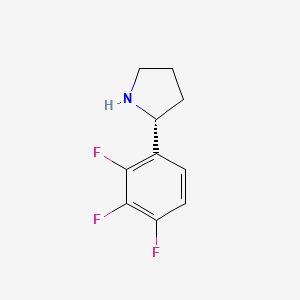

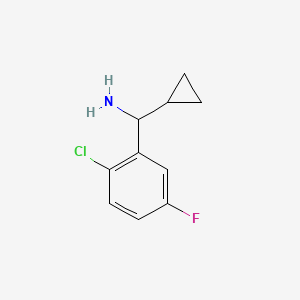
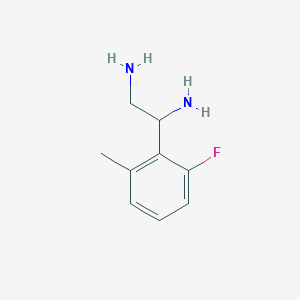
![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)
